![molecular formula C9H10N4OS B2364456 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide CAS No. 1235439-56-1](/img/structure/B2364456.png)
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide
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Overview
Description
1-{Imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C9H10N4OS and a molecular weight of 222.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10N4OS . Detailed structural analysis such as NMR, HPLC, LC-MS, and UPLC are mentioned, indicating that these techniques may have been used for its characterization .Physical And Chemical Properties Analysis
This compound is described as having a molecular weight of 222.27 . Other physical and chemical properties such as boiling point and density are not provided in the search results .Scientific Research Applications
- Promising Compound : Compound I-11 emerged as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells. Cellular, biochemical, and molecular docking experiments confirmed its effects .
- Applications : These compounds find use in optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
- Research : Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to modulate this pathway .
Anticancer Agents
Luminescent Materials
Antimicrobial Activity
PI3K Signaling Pathway Modulation
Visible Light-Photocatalyzed Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWVTAVWDCZQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C=CN=C2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide |
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